molecular formula C8H8N2O4 B1593976 2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 5407-25-0

2-Amino-2-(4-nitrophenyl)acetic acid

Cat. No. B1593976
CAS RN: 5407-25-0
M. Wt: 196.16 g/mol
InChI Key: XCVDAQWKJUCVHJ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-nitrophenyl)acetic acid, also known as p-Nitrophenylacetic acid, is a small molecule that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . It has a molecular weight of 196.16 .


Synthesis Analysis

This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-nitrophenyl)acetic acid consists of a benzene ring with a carbon bearing a nitro group . The SMILES representation of the molecule is C1=CC(=CC=C1C(C(=O)O)N)N+[O-] .


Chemical Reactions Analysis

2-Nitrophenylacetic acid is an important reagent for many organic reactions, especially for the formation of heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .

properties

IUPAC Name

2-amino-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277965
Record name 2-amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-nitrophenyl)acetic acid

CAS RN

5407-25-0
Record name 5407-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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